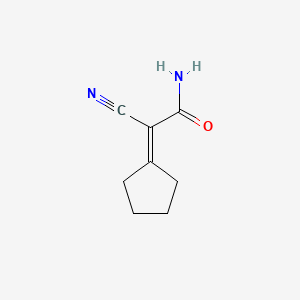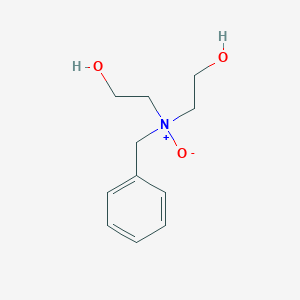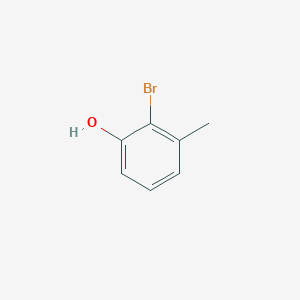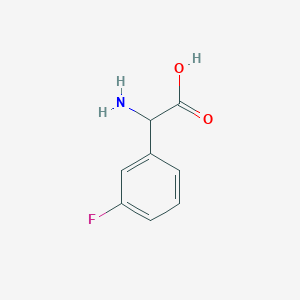
2-(Pipéridin-1-yl)quinoléin-8-ol
Vue d'ensemble
Description
2-(Piperidin-1-yl)quinolin-8-ol, also known as 2-PQ, is an organic compound belonging to the piperidine class of compounds. It is a colorless, crystalline, non-volatile solid with a melting point of 193-195°C. 2-PQ has a wide range of applications in the fields of medicine, biochemistry, and nanotechnology. It is used as a reagent in the synthesis of various heterocyclic compounds and has been studied for its potential therapeutic effects on various diseases, including cancer and Alzheimer’s disease.
Applications De Recherche Scientifique
Synthèse et Réactivité
Le composé « 2-(Pipéridin-1-yl)quinoléin-8-ol » peut être synthétisé par la formylation de Vilsmeier-Haack des N-arylacétamides . Ce processus implique l'utilisation de diméthylformamide et de chlorure de phosphoryle, ce qui conduit à la formation de 2-chloroquinoléine-3-carbaldéhydes . Ces derniers sont ensuite utilisés comme précurseurs pour la synthèse de dérivés de 2-(pipéridin-1-yl) et/ou 2-(morpholin-1-yl) quinoléine .
Activités Biologiques
De nombreux dérivés de 2-(pipéridin-1-yl) et/ou 2-(morpholin-1-yl) quinoléine ont été synthétisés et étudiés pour leurs activités biologiques . Ces composés ont montré un potentiel en chimie médicinale, avec une gamme de systèmes hétérocycliques présentant un intérêt pharmacologique puissant .
Synthèse Photocatalytique
Une approche photocatalytique non conventionnelle et jusqu'ici inconnue a été développée pour la synthèse de quinolin-2(1H)-ones à partir d'oxydes de quinoléine-N facilement disponibles . Cette méthode photocatalytique sans réactif, très économique en termes d'atomes, fournit une alternative plus verte et efficace à toutes les synthèses conventionnelles rapportées à ce jour .
Chimie Verte
La méthode photocatalytique pour la synthèse de quinolin-2(1H)-ones à partir d'oxydes de quinoléine-N est non seulement efficace, mais elle s'aligne également sur les principes de la chimie verte . Elle implique une faible charge catalytique, un rendement élevé et aucun sous-produit indésirable .
Produits Naturels
Les quinolin-2(1H)-ones, qui peuvent être synthétisées à partir de this compound, constituent l'une des classes de composés importantes en raison de leur prévalence dans les produits naturels .
Composés d'Utilité Pharmacologique
Les quinolin-2(1H)-ones sont également présentes dans les composés d'utilité pharmacologique . Cela met en évidence le potentiel de this compound dans le développement de nouveaux médicaments et thérapies.
Safety and Hazards
Orientations Futures
Piperidines, including “2-(Piperidin-1-yl)quinolin-8-ol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mécanisme D'action
Target of Action
It’s worth noting that piperidine derivatives, which include 2-(piperidin-1-yl)quinolin-8-ol, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that piperidine derivatives have a wide range of pharmacological activities .
Biochemical Pathways
Piperidine derivatives have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Piperidine derivatives have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
2-(Piperidin-1-yl)quinolin-8-ol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been reported to inhibit certain enzymes, which contributes to its biological activities. For instance, it has shown potent inhibitory effects on enzymes involved in bacterial and viral replication . The compound’s interaction with these enzymes involves binding to their active sites, thereby preventing their normal function and leading to the inhibition of the biochemical pathways they regulate.
Molecular Mechanism
The molecular mechanism of action of 2-(Piperidin-1-yl)quinolin-8-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of target enzymes, leading to their inhibition and subsequent disruption of the biochemical pathways they regulate . This inhibition can result in the accumulation of substrates or the depletion of products, ultimately affecting cellular function. Additionally, 2-(Piperidin-1-yl)quinolin-8-ol can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Piperidin-1-yl)quinolin-8-ol can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that prolonged exposure to 2-(Piperidin-1-yl)quinolin-8-ol can lead to sustained changes in cellular function, including alterations in cell growth and metabolism.
Metabolic Pathways
2-(Piperidin-1-yl)quinolin-8-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways can influence the compound’s biological activity and toxicity, as the metabolites may have different properties compared to the parent compound.
Propriétés
IUPAC Name |
2-piperidin-1-ylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-12-6-4-5-11-7-8-13(15-14(11)12)16-9-2-1-3-10-16/h4-8,17H,1-3,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMWXCLCXPKPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=CC=C3O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298262 | |
| Record name | 2-(piperidin-1-yl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31570-94-2 | |
| Record name | 31570-94-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122056 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(piperidin-1-yl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















